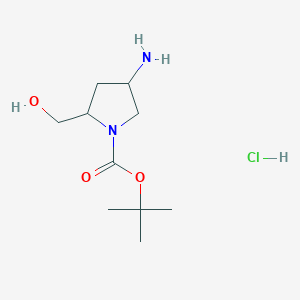
(2R)-1-tert-butoxycarbonyl-2-methyl-5-oxo-pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-1-tert-butoxycarbonyl-2-methyl-5-oxo-pyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic synthesis and pharmaceutical research. This compound is known for its unique structural features, which include a pyrrolidine ring substituted with a tert-butoxycarbonyl group, a methyl group, and a carboxylic acid group. Its stereochemistry is defined by the (2R) configuration, which plays a crucial role in its reactivity and interactions with other molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-tert-butoxycarbonyl-2-methyl-5-oxo-pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. This step protects the amine group during subsequent reactions.
Oxidation: The oxidation of the pyrrolidine ring to introduce the keto group can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and catalysts to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the keto group, converting it to a hydroxyl group and forming alcohol derivatives.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Hydrolysis: The Boc group can be removed through hydrolysis under acidic conditions, yielding the free amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, alcohols.
Acidic Conditions: Hydrochloric acid, sulfuric acid.
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various protected or functionalized derivatives.
科学的研究の応用
(2R)-1-tert-butoxycarbonyl-2-methyl-5-oxo-pyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is a key intermediate in the synthesis of drugs and therapeutic agents, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is utilized in the production of fine chemicals and as a precursor in the manufacture of agrochemicals and specialty materials.
作用機序
The mechanism of action of (2R)-1-tert-butoxycarbonyl-2-methyl-5-oxo-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry and functional groups enable it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to the inhibition or activation of biochemical pathways, influencing various physiological processes.
類似化合物との比較
Similar Compounds
(2R)-2-amino-3-hydroxypropanoic acid: Shares the (2R) configuration and similar functional groups.
(2R)-2-methyl-3-oxo-4-phenylbutanoic acid: Contains a keto group and a carboxylic acid group, similar to the target compound.
(2R)-1-tert-butoxycarbonyl-2-phenyl-5-oxo-pyrrolidine-2-carboxylic acid: Similar structure with a phenyl group instead of a methyl group.
Uniqueness
(2R)-1-tert-butoxycarbonyl-2-methyl-5-oxo-pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the tert-butoxycarbonyl group, which provides stability and protection during chemical reactions. Its versatility in undergoing various chemical transformations makes it a valuable compound in synthetic chemistry and pharmaceutical research.
特性
CAS番号 |
912445-02-4 |
|---|---|
分子式 |
C11H17NO5 |
分子量 |
243.26 g/mol |
IUPAC名 |
(2R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H17NO5/c1-10(2,3)17-9(16)12-7(13)5-6-11(12,4)8(14)15/h5-6H2,1-4H3,(H,14,15)/t11-/m1/s1 |
InChIキー |
DWRIQGQCPRJSCI-LLVKDONJSA-N |
異性体SMILES |
C[C@@]1(CCC(=O)N1C(=O)OC(C)(C)C)C(=O)O |
正規SMILES |
CC1(CCC(=O)N1C(=O)OC(C)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


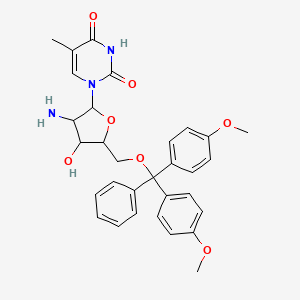
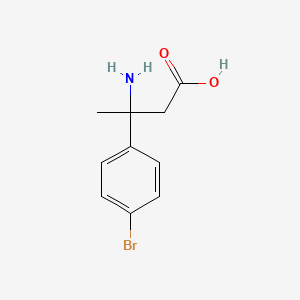

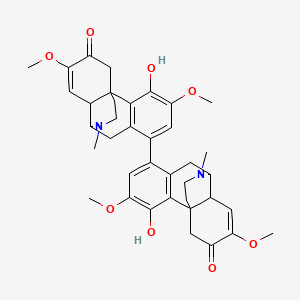


![7-bromo-2,5-dichloro-1H-benzo[d]imidazole](/img/structure/B12094363.png)

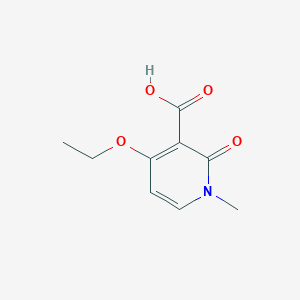
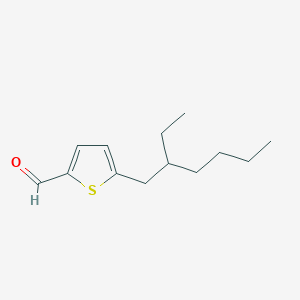

![1-Propanol, 2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (S)-](/img/structure/B12094388.png)
